molecular formula C9H14O B099704 2-Propylidenecyclohexanone CAS No. 16429-05-3

2-Propylidenecyclohexanone

Cat. No. B099704
CAS RN: 16429-05-3
M. Wt: 138.21 g/mol
InChI Key: AZOKXMIHWQXFBU-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propylidenecyclohexanone, also known as propylidenecyclohexanone, is a cyclic ketone that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been found to possess various biological activities, including anti-inflammatory, analgesic, and antipyretic effects. In

Mechanism Of Action

The mechanism of action of 2-Propylidenecyclohexanone is not fully understood. However, it has been suggested that it may inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes. It may also act as a COX-2 inhibitor, reducing inflammation and pain.

Biochemical And Physiological Effects

2-Propylidenecyclohexanone has been found to possess various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been found to possess antipyretic effects, reducing fever in animal models. Additionally, it has been found to exhibit antitumor activity in vitro and in vivo.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Propylidenecyclohexanone in lab experiments is its relatively simple synthesis method. Additionally, it has been found to possess various biological activities, making it a promising candidate for the development of new drugs. However, one limitation is the lack of understanding of its mechanism of action. Further research is needed to fully elucidate the mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 2-Propylidenecyclohexanone. One area of interest is the development of new drugs based on its structure and biological activities. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Another area of interest is the development of new synthesis methods to improve yield and purity of the final product. Finally, more research is needed to explore its potential applications in the treatment of various inflammatory conditions and cancer.

Synthesis Methods

2-Propylidenecyclohexanone can be synthesized through the reaction of cyclohexanone with propionaldehyde in the presence of a catalyst. The resulting product is then purified through distillation or recrystallization. This synthesis method has been optimized to yield high purity and high yield of the final product.

Scientific Research Applications

2-Propylidenecyclohexanone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the treatment of various inflammatory conditions. Additionally, it has been found to exhibit antitumor activity, making it a potential candidate for cancer treatment.

properties

CAS RN

16429-05-3

Product Name

2-Propylidenecyclohexanone

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

(2E)-2-propylidenecyclohexan-1-one

InChI

InChI=1S/C9H14O/c1-2-5-8-6-3-4-7-9(8)10/h5H,2-4,6-7H2,1H3/b8-5+

InChI Key

AZOKXMIHWQXFBU-VMPITWQZSA-N

Isomeric SMILES

CC/C=C/1\CCCCC1=O

SMILES

CCC=C1CCCCC1=O

Canonical SMILES

CCC=C1CCCCC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.